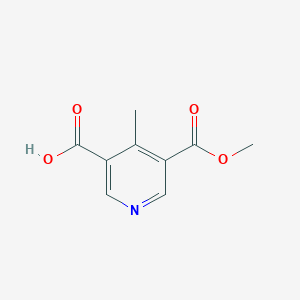

5-(Methoxycarbonyl)-4-methylpyridine-3-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-(Methoxycarbonyl)-4-methylpyridine-3-carboxylic acid is a chemical compound with the molecular formula C8H7NO4 . It is also known as 5-(Methoxycarbonyl)picolinic acid .

Synthesis Analysis

The synthesis of this compound and similar compounds often involves catalytic protodeboronation of pinacol boronic esters . This process utilizes a radical approach and is paired with a Matteson–CH2– homologation . The Suzuki–Miyaura coupling reaction is another method often used in the synthesis of such compounds .Molecular Structure Analysis

The molecular weight of this compound is approximately 181.145 Da . The monoisotopic mass is 181.037506 Da .Chemical Reactions Analysis

The Suzuki–Miyaura coupling reaction is a common chemical reaction involving this compound . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .Physical And Chemical Properties Analysis

This compound has a molecular weight of 181.145 Da . Its monoisotopic mass is 181.037506 Da .Wissenschaftliche Forschungsanwendungen

Synthesis and Configuration Analysis

- The compound has been utilized in the synthesis of various stereoisomers of 4-carboxy-4-ethyl-3-hydroxy-2-isopropyl-4-butanolide, a component of axillaridine. This process involves a series of reactions starting from methyl(E)-(S)-(+)-2-ethyl-4-methoxycarbonyl-5-methyl-2- hexenoate, highlighting its role in complex organic syntheses (Matsumoto et al., 1992).

Development of Ferrocene Compounds

- This acid is a key ingredient in the synthesis of amino acids containing the 1,1'-ferrocenylene unit, crucial for the development of ferrocene compounds. These compounds have various applications, including as ligands in organometallic chemistry (Barišić et al., 2003).

Key Intermediate in Organic Synthesis

- It serves as a key intermediate in the practical synthesis of methyl 2-methoxy-6-methylaminopyridine-3-carboxylate, an important component in the production of other complex organic molecules (Horikawa et al., 2001).

Role in Dopamine and Serotonin Receptor Antagonists

- The compound is used in the efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, a carboxylic acid moiety of potent dopamine D2, D3, and serotonin-3 (5-HT3) receptors antagonist (Hirokawa et al., 2000).

Electrochemical Research

- Studies have been conducted on derivatives of this compound, like 5-methoxycarbonoyl-1-methyl-2-thio-1,2-dihydropyridine, to understand their electrochemical properties, which is significant for applications in electrochemistry and material science (Lejeune et al., 1981).

Catalysis and Synthesis

- It's used in relay catalytic cascade reactions for synthesizing methyl 4-aminopyrrole-2-carboxylates, showcasing its role in catalytic processes and synthesis of heterocyclic compounds (Galenko et al., 2015).

Structural and Spectroscopic Analysis

- The compound's derivatives have been characterized using spectroscopic techniques like FT-IR, FT-Raman, UV, 1H, and 13C NMR. This aids in understanding the molecular structure and reactivity of such compounds (Almutairi et al., 2017).

Safety and Hazards

Eigenschaften

IUPAC Name |

5-methoxycarbonyl-4-methylpyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO4/c1-5-6(8(11)12)3-10-4-7(5)9(13)14-2/h3-4H,1-2H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICISDSBCSNJXOA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NC=C1C(=O)O)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-fluoro-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2746325.png)

![(4-tert-butylphenyl)methyl N-[(E)-2-(4-chlorophenyl)ethenyl]carbamate](/img/structure/B2746327.png)

![3-Pyridin-2-yl-6-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2746330.png)

![N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B2746340.png)

![2-Chloro-3-{[2-(2-hydroxyethoxy)ethyl]amino}naphthoquinone](/img/structure/B2746342.png)